molecular formula C18H22O2 B14425112 2-Methyl-5,5-diphenylpentane-2-peroxol CAS No. 79889-18-2

2-Methyl-5,5-diphenylpentane-2-peroxol

Cat. No.: B14425112
CAS No.: 79889-18-2
M. Wt: 270.4 g/mol
InChI Key: KBCFVMLZJJHUQF-UHFFFAOYSA-N
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Description

2-Methyl-5,5-diphenylpentane-2-peroxol is a synthetic organic compound characterized by a pentane backbone substituted with a methyl group at position 2, two phenyl groups at position 5, and a peroxol (-O-O-) functional group at position 2. This structure confers unique reactivity, particularly in radical-initiated reactions, due to the labile peroxide bond.

Properties

CAS No.

79889-18-2

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(4-hydroperoxy-4-methyl-1-phenylpentyl)benzene

InChI

InChI=1S/C18H22O2/c1-18(2,20-19)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,19H,13-14H2,1-2H3

InChI Key

KBCFVMLZJJHUQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(C1=CC=CC=C1)C2=CC=CC=C2)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,5-diphenylpentane-2-peroxol typically involves the reaction of 2-Methyl-5,5-diphenylpentane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5,5-diphenylpentane-2-peroxol can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,5-diphenylpentane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.

    Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where the peroxol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-5,5-diphenylpentane-2-peroxol has several scientific research applications:

    Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: Investigated for its potential role in oxidative stress studies and as a probe for studying cellular redox states.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5,5-diphenylpentane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxol bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s reactivity is influenced by the stability of the peroxol group and the presence of substituents that can stabilize or destabilize the reactive intermediates.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Pharmaceutical and Pesticide Contexts

However, structurally diverse analogues from pesticide and pharmaceutical domains provide indirect insights:

(a) Cyclopentanol Derivatives
  • Metconazole and Triticonazole (): These triazole-containing fungicides share substituted cyclopentanol backbones. Unlike 2-methyl-5,5-diphenylpentane-2-peroxol, they lack peroxide bonds but emphasize the role of bulky aromatic substituents (e.g., chlorophenyl groups) in bioactivity.
(b) Naphthalene-Based Impurities
  • 6-Methoxy-2-naphthylacetic Acid (): A demethylated impurity of naproxen, this compound highlights the importance of aromatic substituents in pharmaceutical stability.

Functional Analogues: Peroxide-Containing Compounds

Though absent in the evidence, peroxides like dibenzoyl peroxide (common in polymer chemistry) or artemisinin (antimalarial) share the reactive -O-O- group. Key differences include:

  • Stability : 2-Methyl-5,5-diphenylpentane-2-peroxol’s branched alkyl-aryl structure may enhance thermal stability compared to linear peroxides.
  • Synthetic Complexity : The diphenyl and methyl substituents likely require multi-step synthesis, akin to the THQ compounds in , which employ varied building blocks and rigorous purification .

Data Tables

Table 1: Analytical Techniques for Peroxide and Analogous Compounds

Compound Type Key Techniques Relevance to Target Compound Reference
Tetrahydroquinolones (THQs) HPLC, NMR, LC-MS Purity assessment for intermediates
Pesticides (e.g., Triticonazole) Structural isomer analysis Role of aromatic substituents
Pharmaceutical Impurities Chromatographic separation Stability profiling

Table 2: Hypothetical Stability Comparison (Based on Structural Features)

Compound Peroxide Bond Stability Aryl Substituent Impact Synthetic Challenges
2-Methyl-5,5-diphenylpentane-2-peroxol High (steric protection) Enhanced lipophilicity Multi-step synthesis
Dibenzoyl Peroxide Moderate Limited Single-step synthesis
Artemisinin Low (environment-sensitive) Bioactivity-driven Natural extraction

Research Findings and Limitations

  • Critical Gap : The provided evidence lacks direct data on 2-methyl-5,5-diphenylpentane-2-peroxol, necessitating extrapolation from unrelated compounds. For instance, THQ synthesis methods () suggest that advanced chromatography and spectrometry would be essential for characterizing the target compound .

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